molecular formula C18H13NO3 B11590613 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)cyclopropanecarboxamide

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)cyclopropanecarboxamide

Cat. No.: B11590613
M. Wt: 291.3 g/mol
InChI Key: ICYOXUITIOMCGZ-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)cyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to an anthraquinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)cyclopropanecarboxamide typically involves the reaction of 9,10-anthraquinone with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized to form more highly oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.

Major Products Formed

    Oxidation: Formation of more oxidized anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)cyclopropanecarboxamide involves its interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and an anthraquinone moiety. This structure provides distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C18H13NO3/c20-16-12-3-1-2-4-13(12)17(21)15-9-11(7-8-14(15)16)19-18(22)10-5-6-10/h1-4,7-10H,5-6H2,(H,19,22)

InChI Key

ICYOXUITIOMCGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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